2H,3H-furo[2,3-b]pyridin-5-amine
Description
2H,3H-Furo[2,3-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol (free base) and 457.49 g/mol for its hydrochloride derivative (). The compound’s structure includes a dihydrofuran ring fused to a pyridine core, with an amine group at the 5-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for kinase inhibitor development ().
Key applications include its use as a building block in synthesizing kinase-targeting therapeutics, particularly in modulating apoptosis pathways ().
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDLDAVLQNTONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34668-07-0 | |
| Record name | 2H,3H-furo[2,3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (E)-3-(4-(benzyloxy)phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one with ethyl cyanoacetate and ammonium acetate in ethanol, followed by refluxing for several hours . The reaction is monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-b]pyridines, which can be further utilized in various applications.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis:
2H,3H-furo[2,3-b]pyridin-5-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
2. Reaction Mechanisms:
The compound can participate in several types of reactions:
- Oxidation: Can be oxidized to form oxo derivatives.
- Reduction: Reduction reactions yield dihydro derivatives.
- Substitution: Nucleophilic and electrophilic substitutions allow for the introduction of different functional groups onto the pyridine ring.
Table 1: Common Reactions of this compound
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Sodium borohydride | Dihydro derivatives |
| Substitution | Halogens | Substituted furo[2,3-b]pyridines |
Biological Applications
1. Enzyme Inhibition Studies:
Research indicates that this compound is used in enzyme inhibition studies. It has shown potential in inhibiting key enzymes involved in various biological pathways.
2. Anticancer Activity:
The compound exhibits significant cytotoxic activity against breast cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation and promoting apoptosis.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | EC50 (µM) | Protective Index (PI) |
|---|---|---|
| MCF-7 (Breast) | 15 | 6.7 |
| MDA-MB-231 (Triple Negative) | 12 | 5.5 |
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing new drugs and agrochemicals. Its unique properties make it a candidate for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-b]pyridin-5-amine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This binding interferes with the normal functioning of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-5-amine
Benzofuran-3(2H)-one Derivatives
Pyrrolo[2,3-b]pyridin-5-amine Derivatives
- Structure : Incorporates a pyrrole ring fused to pyridine ().
- Activity : Trifluoromethyl-substituted variants (e.g., C₈H₆N₃F₃) are explored for enhanced binding but lack reported selectivity data ().
Electronic and Steric Effects
- Furan vs.
- Amine Position : The 5-amine group in furopyridines may enhance hydrogen bonding with ATP-binding sites in kinases, similar to benzofuran derivatives ().
Biological Activity
Overview
2H,3H-furo[2,3-b]pyridin-5-amine is a heterocyclic compound characterized by its unique fused furan and pyridine ring system. This structural configuration imparts distinct electronic and steric properties that contribute to its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor.
The molecular formula of this compound is C₇H₈N₂O. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to disrupt key cellular signaling pathways. Molecular docking studies have indicated that it binds strongly to several important targets, including:
- Serine/threonine kinase AKT1
- Estrogen receptor alpha
- Human epidermal growth factor receptor 2 (HER2)
These interactions suggest a mechanism where the compound may inhibit cancer cell proliferation by interfering with growth factor signaling pathways and promoting apoptosis in malignant cells .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown significant activity against breast cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's efficacy is often measured through parameters such as the half-maximal effective concentration (EC50) and the protective index (PI), which assesses the therapeutic window of the compound .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | EC50 (µM) | PI |
|---|---|---|
| MCF-7 (Breast) | 15 | 6.7 |
| MDA-MB-231 (Triple Negative) | 12 | 5.5 |
Neurotropic Activity
Additionally, this compound has been investigated for its neurotropic effects. In studies assessing neuroprotective properties, the compound demonstrated significant activity with lower effective doses compared to established neurotropic agents such as ethosuximide .
Table 2: Neurotropic Activity Comparison
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|
| Ethosuximide | 100 | >200 | 2 |
| This compound | 30 | >200 | 6.7 |
Case Study: Anticancer Efficacy
A study focused on the anticancer properties of this compound revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to elucidate binding interactions with target proteins involved in tumor growth .
Case Study: Enzyme Inhibition
In another investigation, the compound was assessed for its ability to inhibit specific enzymes associated with cancer progression. Results indicated that it could effectively reduce the activity of certain kinases involved in cell signaling pathways critical for tumor survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
